molecular formula C15H24Cl2N2OS B13740281 6'-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride CAS No. 102489-56-5

6'-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride

Cat. No.: B13740281
CAS No.: 102489-56-5
M. Wt: 351.3 g/mol
InChI Key: VQFYHMLNRWLVTD-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline derivative, a sulfanyl group, and a diethylazanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride typically involves multiple steps. One common method starts with 2-chloro-6-methylaniline, which undergoes a series of reactions including diazotization, reduction, and coupling reactions . The reaction conditions often involve the use of solvents like water and reactants such as sulfuric acid and hypophosphorous acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

102489-56-5

Molecular Formula

C15H24Cl2N2OS

Molecular Weight

351.3 g/mol

IUPAC Name

2-[2-(2-chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C15H23ClN2OS.ClH/c1-4-18(5-2)9-10-20-11-14(19)17-15-12(3)7-6-8-13(15)16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H

InChI Key

VQFYHMLNRWLVTD-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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